molecular formula C19H22O6 B15364815 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester

Cat. No.: B15364815
M. Wt: 346.4 g/mol
InChI Key: DBTMHQHRDKOCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a naphthalene derivative featuring a 2-naphthalenecarboxylic acid backbone with three key substituents: an acetyloxy group at position 4, methoxy groups at positions 5 and 7, and a tert-butyl ester at the carboxylic acid moiety. The methoxy groups at positions 5 and 7 are electron-donating, which may influence electronic properties and reactivity. Applications are inferred to include pharmaceutical intermediates or specialty chemicals, given structural similarities to bioactive naphthalene derivatives.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H22O6/c1-11(20)24-16-9-13(18(21)25-19(2,3)4)7-12-8-14(22-5)10-15(23-6)17(12)16/h7-10H,1-6H3

InChI Key

DBTMHQHRDKOCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)C(=O)OC(C)(C)C)C=C(C=C2OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps:

  • Formation of the naphthalene core: Starting from a naphthalene derivative, the core structure is built up through a series of substitution and addition reactions.

  • Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like iodomethane and a base such as potassium carbonate.

  • Acetylation: The hydroxyl groups are acetylated using acetic anhydride and a catalyst like pyridine.

  • Esterification: The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, large-scale synthesis would involve optimization of reaction conditions for efficiency and yield, including:

  • Use of continuous flow reactors for better control of reaction parameters.

  • Purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

  • Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can reduce esters to alcohols or aldehydes.

  • Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents to the naphthalene ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Chlorination using chlorine gas and a Lewis acid catalyst like iron(III) chloride.

Major Products Formed from These Reactions

  • Oxidation: Carboxylic acids and quinones.

  • Reduction: Alcohols, aldehydes, and potentially hydrocarbons.

  • Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: Used as a precursor in the synthesis of more complex organic molecules.

  • Catalysis: Its derivatives can act as ligands in catalytic processes.

Biology

  • Drug Development: Potential use in the design of new pharmaceuticals due to its structural features that mimic certain biological molecules.

Medicine

  • Diagnostic Tools: Could be developed as part of imaging agents or biomarkers.

Industry

  • Material Science: Used in the creation of polymers and advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity is mediated through interactions with specific enzymes or receptors, often involving:

  • Binding to active sites: Inhibition or activation of enzymatic activity.

  • Pathway modulation: Altering signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Within the Naphthalene Family

  • 2-Naphthalenecarboxylic Acid, 4-Hydroxy-5,7-Dimethoxy-, 1,1-Dimethylethyl Ester ( ): This compound differs from the target molecule only at position 4, where a hydroxyl group replaces the acetyloxy moiety. The hydroxyl group also introduces susceptibility to oxidation, whereas the acetyloxy group in the target compound offers enhanced stability. Both share the tert-butyl ester, conferring resistance to hydrolysis.

Tetrahydronaphthalene Derivatives ( )

  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid (a) :
    The partially saturated naphthalene core reduces aromaticity, altering electronic properties and solubility. The free carboxylic acid group increases aqueous solubility compared to the tert-butyl ester but may limit bioavailability due to ionization at physiological pH.
  • N-(2-Aminoethyl)-1,2,3,4-Tetrahydronaphthalene-1-Carboxamide (b): The carboxamide group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors). This contrasts with the target compound’s ester functionalities, which prioritize stability over polar interactions.

Benzoic Acid Derivatives ( )

  • The nitro group at position 4 is strongly electron-withdrawing, which may stabilize the ester against nucleophilic attack compared to the target compound’s electron-donating methoxy groups.

Table 1: Key Comparative Properties

Compound Name Core Structure Substituents Solubility (Predicted) Stability Notes
Target Compound Naphthalene 4-Acetyloxy, 5,7-dimethoxy, t-Bu ester Low aqueous High ester stability; acetyloxy resists oxidation
4-Hydroxy Analog Naphthalene 4-Hydroxy, 5,7-dimethoxy, t-Bu ester Moderate aqueous Prone to oxidation; hydroxyl reactivity
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Tetrahydronaphthalene Carboxylic acid High aqueous (ionized) Acidic; forms salts at neutral pH
Benzoic Acid, 3-Methoxy-4-Nitro-, t-Bu Ester Benzoic acid 3-Methoxy, 4-nitro, t-Bu ester Low aqueous Nitro group enhances electrophilic stability

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester is an organic compound with diverse biological activities. Its structural complexity, characterized by a naphthalene ring with multiple functional groups, suggests potential applications in medicinal chemistry. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18O6
  • Molecular Weight : 318.32 g/mol

The compound features an ethyl ester group, an acetyloxy group, and two methoxy groups. These functional groups are crucial for its biological interactions and reactivity.

Property Value
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Functional GroupsAcetyloxy, Methoxy

Antimicrobial Properties

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of methoxy and acetyloxy groups enhances their interaction with microbial enzymes and membranes, potentially leading to cell lysis or inhibition of growth.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives. For instance, compounds similar to 2-Naphthalenecarboxylic acid have shown cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR3 (ovarian cancer). The mechanism is often attributed to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Against Cancer Cells
    A study involving naphthoquinone analogues demonstrated that certain derivatives exhibited significant cytotoxicity against melanoma and breast cancer cell lines at concentrations as low as 20 μg/mL. The study attributed this effect to the compounds' ability to generate ROS, leading to DNA damage .
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of similar compounds revealed effective inhibition against both gram-positive and gram-negative bacteria. The study noted that the structural variations in the naphthalene derivatives influenced their potency, emphasizing the role of the acetyloxy group in enhancing antibacterial activity .

The biological activity of 2-Naphthalenecarboxylic acid derivatives is largely influenced by their ability to interact with biological macromolecules:

  • Enzyme Inhibition : The acetyloxy and methoxy groups may facilitate hydrogen bonding with enzyme active sites, inhibiting their function.
  • ROS Generation : The compound's structure allows for the generation of free radicals upon metabolic activation, leading to oxidative stress in target cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.